molecular formula C16H17N5O3S B5583950 1-(2-methoxyphenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazole-4-carboxamide

1-(2-methoxyphenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazole-4-carboxamide

Cat. No. B5583950
M. Wt: 359.4 g/mol
InChI Key: HELHZFFTOWHZCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves intricate chemical reactions, providing insights into the complexity and specificity required in synthesizing compounds like "1-(2-methoxyphenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazole-4-carboxamide". For example, Kumara et al. (2018) synthesized novel pyrazole derivatives, employing techniques such as NMR, mass spectra, and X-ray diffraction studies to confirm the structures, indicating the multi-step nature and detailed characterization needed in the synthesis of such compounds (Kumara et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, plays a crucial role in confirming the chemical structure and understanding the molecular geometry of compounds. The synthesis and structural analysis by Kumara et al. (2018) highlight the importance of molecular geometry optimization and the identification of electrophilic and nucleophilic regions on the molecular surface, which are crucial for predicting reactivity and interactions with biological targets (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazole derivatives are influenced by their molecular structure. Studies on related compounds reveal insights into their reactivity patterns, such as the cyclization reactions and the formation of supramolecular motifs through hydrogen bond interactions, which are pivotal in understanding the chemical behavior of such complex molecules (Kumara et al., 2018).

Physical Properties Analysis

The physical properties, including thermal stability and optical properties of pyrazole derivatives, have been explored to understand their behavior under different conditions. For instance, the compound studied by Kumara et al. (2018) was found to be thermally stable up to 190°C, and its optical properties were investigated, revealing its potential for applications requiring specific thermal and optical characteristics (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as solubility, reactivity with various reagents, and the ability to form supramolecular assemblies, are critical for the application of these compounds in various fields of research. The detailed study of these properties requires sophisticated analytical techniques and theoretical calculations, as demonstrated in the synthesis and characterization studies of related compounds (Kumara et al., 2018).

properties

IUPAC Name

1-(2-methoxyphenyl)-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-23-13-6-4-3-5-12(13)21-9-11(7-18-21)16(22)17-8-15-19-14(10-25-2)20-24-15/h3-7,9H,8,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHZFFTOWHZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)NCC3=NC(=NO3)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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